molecular formula C10H18Cl3N3 B2697882 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride CAS No. 1707361-86-1

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride

Cat. No. B2697882
CAS RN: 1707361-86-1
M. Wt: 286.63
InChI Key: PYAFZQOAWRZLOZ-UHFFFAOYSA-N
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Description

“1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is a chemical compound . It has a molecular weight of 213.71 . The IUPAC name for this compound is 1-(2-methylpyridin-4-yl)piperazine trihydrochloride .


Molecular Structure Analysis

The molecular formula of “1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is C10H16ClN3 . The InChI code for this compound is 1S/C10H15N3.2ClH/c1-12-6-8-13 (9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.71 .

Scientific Research Applications

Synthesis and Antimicrobial Activities : Research into the synthesis and antimicrobial activities of various derivatives, including those related to piperazine compounds, reveals their potential for developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating significant antimicrobial activities, highlighting the utility of piperazine derivatives in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity : Piperazine derivatives have also been explored for their antitumor activities. Ding et al. (2016) reported on the green synthesis of novel 1,2,4-triazole Schiff bases containing piperazine groups, which exhibited significant inhibitory activity against tumor cells, showcasing the potential of piperazine derivatives in cancer research (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Enantioselective Synthesis : The enantioselective synthesis of compounds, including those with piperazine structures, is crucial for the development of pharmaceuticals. Cann et al. (2012) developed a convergent, stereoselective synthesis of a CGRP receptor inhibitor, illustrating the importance of enantioselective processes in synthesizing biologically active compounds (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).

Luminescent Properties and Photo-Induced Electron Transfer : The study of luminescent properties and photo-induced electron transfer in compounds, including those with piperazine substituents, contributes to the development of novel materials for technological applications. Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituents, investigating their luminescent properties and potential for photo-induced electron transfer (Gan, Chen, Chang, & Tian, 2003).

Antihypertensive Agents : The development of antihypertensive agents also sees the application of piperazine derivatives. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, evaluating their antihypertensive and diuretic activity, which indicates the role of piperazine derivatives in designing new medications for hypertension (Meyer, Tomcufcik, Chan, & Haug, 1989).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-methylpyridin-4-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFZQOAWRZLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride

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